N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is a complex organic compound that features both benzimidazole and benzofuran moieties. These structures are known for their significant biological and pharmacological activities. The benzimidazole ring is a well-known pharmacophore in medicinal chemistry, while the benzofuran ring is often found in natural products with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones.
Coupling Reaction: The final step involves coupling the benzimidazole and benzofuran moieties through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and benzofuran rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using standard reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole ring.
Benzofuran Derivatives: Compounds like amiodarone and psoralen, which contain the benzofuran ring.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is unique due to the combination of both benzimidazole and benzofuran moieties in a single molecule, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide |
InChI |
InChI=1S/C19H19N3O2/c23-19(12-13-5-6-14-8-10-24-17(14)11-13)20-9-7-18-21-15-3-1-2-4-16(15)22-18/h1-6,11H,7-10,12H2,(H,20,23)(H,21,22) |
InChI Key |
NSNCQLSSDODFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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